2-Allyloxy-5-methoxybenzyl azide
Description
2-Allyloxy-5-methoxybenzyl azide is an aromatic azide derivative featuring an allyloxy group at the 2-position and a methoxy group at the 5-position of the benzyl ring. Azides like this are typically employed as precursors in Staudinger or Huisgen cycloaddition reactions to generate heterocycles or bioactive molecules.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(azidomethyl)-4-methoxy-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H13N3O2/c1-3-6-16-11-5-4-10(15-2)7-9(11)8-13-14-12/h3-5,7H,1,6,8H2,2H3 |
InChI Key |
YHJGDRXVLSGSEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC=C)CN=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Functional Group Comparison
Azide Group Reactivity
Sodium azide () is a common azide source, but organic azides like 2-allyloxy-5-methoxybenzyl azide exhibit distinct thermal and chemical stability. For example, sodium azide decomposes explosively at 275°C and reacts with metals to form explosive salts, whereas aromatic benzyl azides generally decompose at higher temperatures (300–350°C) with controlled exothermicity .
Substituent Effects Methoxy Group: The 5-methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar analogs like 2-phenyl-5-γ-tolyloxazole (m.p. 81°C, ).
B. Thermal and Chemical Stability
Critical Data Gaps
- Experimental Data: No melting points, spectral data (IR, NMR), or kinetic parameters for this compound are provided in the evidence.
- Safety Profile : While details sodium azide hazards, organic azides may pose distinct risks (e.g., shock sensitivity) unaddressed in the literature.
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